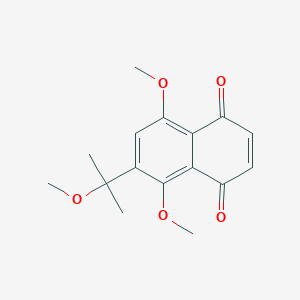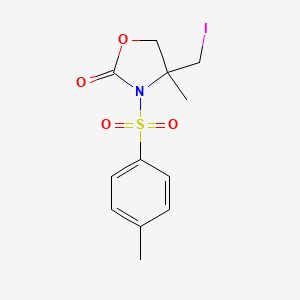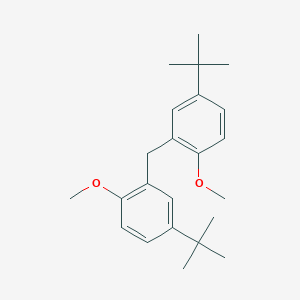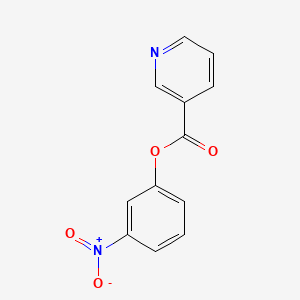![molecular formula C17H17NO B14344951 (3E)-3-[(Diphenylmethyl)imino]butan-2-one CAS No. 93269-65-9](/img/structure/B14344951.png)
(3E)-3-[(Diphenylmethyl)imino]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(Diphenylmethyl)imino]butan-2-one: is an organic compound characterized by the presence of a diphenylmethyl group attached to an imino group, which is further connected to a butan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(Diphenylmethyl)imino]butan-2-one typically involves the condensation of diphenylmethanamine with butan-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3E)-3-[(Diphenylmethyl)imino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, (3E)-3-[(Diphenylmethyl)imino]butan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (3E)-3-[(Diphenylmethyl)imino]butan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imino group plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
- (3E)-3-[(Phenylmethyl)imino]butan-2-one
- (3E)-3-[(Diphenylmethyl)imino]pentan-2-one
- (3E)-3-[(Diphenylmethyl)imino]hexan-2-one
Uniqueness: (3E)-3-[(Diphenylmethyl)imino]butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93269-65-9 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-benzhydryliminobutan-2-one |
InChI |
InChI=1S/C17H17NO/c1-13(14(2)19)18-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |
InChI Key |
GKANJYITBXULLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)






![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)

![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)



